2-Bromopentane

説明

Overview of 2-Bromopentane as a Model Secondary Alkyl Halide

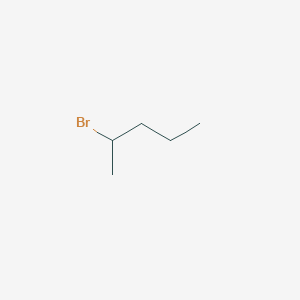

This compound (C₅H₁₁Br) is a colorless to pale yellow liquid with a distinct odor. chemicalbook.comnih.gov As a secondary alkyl halide, the bromine atom is attached to a secondary carbon atom, which is bonded to two other carbon atoms. chegg.comncert.nic.inlibretexts.org This structural feature is central to its chemical reactivity and makes it an ideal model compound for studying the behavior of secondary alkyl halides in various chemical transformations. chegg.comlibretexts.org Its physical and chemical properties are well-documented, providing a solid foundation for its use in research.

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₁Br |

| Molar Mass | 151.04 g/mol biosynth.com |

| Appearance | Colorless to yellow liquid chemicalbook.comnih.gov |

| Odor | Strong chemicalbook.comnih.gov |

| Boiling Point | 116-117 °C chemicalbook.comlookchem.com |

| Melting Point | -95.5 °C lookchem.com |

| Density | 1.223 g/mL at 25 °C chemicalbook.comlookchem.com |

| Refractive Index | 1.441 (n20/D) chemicalbook.comlookchem.com |

| Solubility in Water | Insoluble nih.govsolubilityofthings.com |

| Solubility in Organic Solvents | Soluble in solvents like hexane, diethyl ether, and chloroform solubilityofthings.com |

The chirality of this compound, arising from the stereocenter at the second carbon, adds another layer of complexity and utility. chemicalbook.comwikipedia.org It exists as two enantiomers, (R)-2-bromopentane and (S)-2-bromopentane, making it an excellent substrate for studying the stereochemical outcomes of reactions. wikipedia.org

Significance in Mechanistic Organic Chemistry Studies

The structure of this compound makes it a prime candidate for investigating the competition between nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The secondary nature of the carbon bearing the bromine atom allows for both pathways to occur, with the outcome often dictated by the reaction conditions, such as the nature of the nucleophile/base, the solvent, and the temperature. masterorganicchemistry.com

Nucleophilic Substitution Reactions: In the presence of a good nucleophile, this compound can undergo substitution reactions. The SN2 mechanism, which involves a backside attack by the nucleophile, leads to an inversion of stereochemistry at the chiral center. masterorganicchemistry.com This makes this compound a valuable tool for studying the kinetics and stereochemical course of SN2 reactions. solubilityofthings.commasterorganicchemistry.com Under conditions that favor carbocation formation (polar protic solvents), the SN1 pathway can also be observed. ncert.nic.in

Elimination Reactions: When treated with a strong base, this compound readily undergoes elimination reactions to form alkenes. doubtnut.com The primary products are typically pent-1-ene and pent-2-ene (as a mixture of cis and trans isomers). youtube.commissouri.edu The regioselectivity of this reaction, often governed by Zaitsev's rule which predicts the formation of the more substituted alkene as the major product, can be studied in detail using this compound. doubtnut.comyoutube.comvaia.com The competition between the E2 and SN2 pathways is a classic topic in organic chemistry, and this compound serves as an excellent substrate for demonstrating these principles. masterorganicchemistry.com For instance, the reaction of this compound with alcoholic potassium hydroxide is a well-established method for demonstrating dehydrohalogenation via the E2 mechanism. doubtnut.com

Role as a Synthetic Intermediate in Advanced Chemical Syntheses

Beyond its role in mechanistic studies, this compound is a valuable synthetic intermediate for the construction of more elaborate organic molecules. lookchem.comwikipedia.orgchembk.com Its ability to participate in a variety of reactions makes it a versatile building block.

One of the most significant applications of this compound is in the formation of Grignard reagents. By reacting with magnesium metal, this compound forms 2-pentylmagnesium bromide, a potent nucleophile that can be used to create new carbon-carbon bonds. orgsyn.org This is a fundamental transformation in organic synthesis, allowing for the assembly of larger and more complex carbon skeletons.

Furthermore, this compound can be utilized in various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Its chiral nature is particularly advantageous in enantioselective synthesis, where the goal is to produce a single enantiomer of a chiral product. By starting with an enantiomerically pure form of this compound, chemists can introduce a defined stereocenter into a target molecule, a critical step in the synthesis of many pharmaceuticals and biologically active compounds. For example, it can be a precursor in the synthesis of chiral drugs.

The synthesis of this compound itself is typically achieved through the bromination of 2-pentanol using reagents such as hydrogen bromide or phosphorus tribromide. wikipedia.orgorgsyn.org It can also be synthesized from acetylene and an alkyl halide through a multi-step process. libretexts.orgchegg.com

特性

IUPAC Name |

2-bromopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Br/c1-3-4-5(2)6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAJYTCRJPCZRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br | |

| Record name | 2-BROMOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870456 | |

| Record name | Pentane, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-bromopentane appears as a colorless to yellow-colored liquid with a strong odor. Flash point 90 °F. Slightly denser than water and insoluble in water. Vapors heavier than air. May irritate skin and eyes. In high concentrations the vapors may be narcotic., Colorless to yellow liquid; [CAMEO] Colorless liquid; [MSDSonline] | |

| Record name | 2-BROMOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8619 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

243 °F at 760 mmHg (USCG, 1999) | |

| Record name | 2-BROMOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

69 °F (USCG, 1999) | |

| Record name | 2-BROMOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.208 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | 2-BROMOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

21.3 [mmHg] | |

| Record name | 2-Bromopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8619 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

107-81-3 | |

| Record name | 2-BROMOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMOPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

-140 °F (USCG, 1999) | |

| Record name | 2-BROMOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies for 2-bromopentane and Its Enantiomers

Established Synthetic Pathways

The conversion of pentanol isomers to 2-bromopentane is typically achieved through reactions that replace the hydroxyl group with a bromine atom. The choice of reagent and reaction conditions can significantly influence the yield, purity, and stereochemical outcome of the product.

Bromination of Pentanol Isomers: Mechanistic and Regioselectivity Considerations

The bromination of pentanols, particularly 2-pentanol, serves as a common and illustrative method for preparing this compound. The mechanism and regioselectivity of this transformation are highly dependent on the chosen brominating agent.

The reaction of 2-pentanol with hydrobromic acid (HBr) is a classic method for the synthesis of this compound. brainly.comwikipedia.org The process is generally acid-catalyzed and proceeds through a nucleophilic substitution mechanism. brainly.com

The mechanism involves an initial protonation of the hydroxyl group of 2-pentanol by HBr, which transforms the poor leaving group (-OH) into a good leaving group (H₂O). brainly.comevitachem.com For secondary alcohols like 2-pentanol, the subsequent step can proceed via an S(_N)1 or S(_N)2 pathway. In an S(_N)1 mechanism, the protonated alcohol dissociates to form a secondary carbocation intermediate. brainly.comlibretexts.org This planar carbocation is then attacked by the bromide ion (Br⁻) from either face, which can lead to a racemic or partially racemized product if a chiral starting material is used. youtube.com The reaction of (2R)-2-pentanol with HBr, for instance, can lead to a mixture of (2R)-2-bromopentane and (2S)-2-bromopentane. youtube.com

Alternatively, an S(_N)2 mechanism involves the direct backside attack of the bromide ion on the carbon bearing the protonated hydroxyl group, leading to an inversion of configuration at the stereocenter. libretexts.org The reaction conditions, such as the concentration of the acid and the temperature, can influence which mechanism predominates.

| Reagent | Starting Material | Mechanism | Key Intermediates | Product |

| HBr | 2-Pentanol | S(_N)1 / S(_N)2 | Protonated alcohol, Carbocation (S(_N)1) | This compound |

Phosphorus tribromide (PBr₃) is another effective reagent for converting secondary alcohols like 2-pentanol into their corresponding alkyl bromides. wikipedia.orgbrainly.com This method is often preferred as it typically avoids the carbocation rearrangements that can occur with HBr. byjus.com

The reaction of 2-pentanol with PBr₃ generally proceeds through an S(_N)2 mechanism. libretexts.orgbrainly.commasterorganicchemistry.com The first step involves the reaction of the alcohol with PBr₃ to form a protonated alkyl dibromophosphite intermediate, which is an excellent leaving group. The bromide ion, generated in the initial step, then acts as a nucleophile and attacks the carbon atom bearing the leaving group from the backside. brainly.commasterorganicchemistry.com This backside attack results in an inversion of stereochemistry at the chiral center. byjus.comchegg.com For example, the reaction of (S)-2-pentanol with PBr₃ will yield (R)-2-bromopentane. chegg.com

| Reagent | Starting Material | Mechanism | Key Features | Product |

| PBr₃ | 2-Pentanol | S(_N)2 | Inversion of stereochemistry, Avoids carbocation rearrangement | This compound |

Secondary amyl alcohol is a common name for pentan-2-ol. orgsyn.orgwikipedia.org Therefore, the discussions in the preceding sections regarding 2-pentanol directly apply to the use of secondary amyl alcohol as a precursor for this compound. Historically, commercial "straight-chain" amyl alcohols were sometimes found to be mixtures containing isopentane derivatives, which would lead to isomeric bromide impurities upon reaction. orgsyn.org The use of pure secondary amyl alcohol (2-pentanol) is crucial for the synthesis of this compound without contamination from other isomers. orgsyn.org

Utilization of Phosphorus Tribromide (PBr3)

Rearrangement Phenomena in Bromination Reactions

A significant consideration in the synthesis of alkyl halides from alcohols is the potential for molecular rearrangements, particularly when carbocation intermediates are involved.

When synthesizing bromopentanes from secondary pentanols using reagents that promote carbocation formation, such as HBr with or without sulfuric acid, isomerization of the product can occur. lookchem.comacs.org For instance, the reaction of 3-pentanol with HBr can yield a mixture of this compound and 3-bromopentane. nsf.govbccollege.ac.in This is because the initially formed secondary carbocation at the C-3 position can undergo a hydride shift to form a more stable or equally stable secondary carbocation at the C-2 position. nsf.govstackexchange.com The interconversion of these carbocations leads to a mixture of the isomeric bromides. stackexchange.com

Studies have shown that 3-bromopentane itself can isomerize to this compound when treated with hydrogen bromide or sulfuric acid. lookchem.comacs.orgresearchgate.net The extent of this isomerization is highly dependent on the acidity of the medium, with stronger acids like sulfuric acid causing more significant rearrangement. lookchem.com This indicates that the reaction conditions must be carefully controlled to minimize the formation of isomeric impurities. The use of reagents like PBr₃, which react via an S(_N)2 mechanism, can circumvent this issue of rearrangement. byjus.comdoubtnut.com

| Starting Material | Reagent/Condition | Observed Rearrangement | Product Mixture |

| 3-Pentanol | HBr / H₂SO₄ | Hydride shift in carbocation intermediate | This compound and 3-Bromopentane |

| 3-Bromopentane | HBr or H₂SO₄ | Isomerization via carbocation | This compound and 3-Bromopentane |

Carbocation Intermediate Formation and Implications for Product Distribution

The synthesis of this compound often proceeds through reaction mechanisms involving carbocation intermediates, the stability of which is a critical factor determining the final product distribution. When synthesizing this compound from precursors like 2-pentanol or 3-pentanol via an SN1 pathway, a secondary carbocation is formed. nsf.govdoubtnut.com For instance, heating 3-pentanol with aqueous HCl leads to the formation of an initial 3-pentyl carbocation which can rearrange to the 2-pentyl carbocation. libretexts.org This rearrangement occurs rapidly, leading to a mixture of products. libretexts.org

Experimental data from the reaction of 2-pentanol with HBr shows the formation of both this compound and 3-bromopentane. nsf.gov This occurs because the initial secondary carbocation at the C2 position can undergo a 1,2-hydride shift to form a different, but still secondary, carbocation at the C3 position. The subsequent attack by a bromide ion on this mixture of carbocations results in a product ratio of approximately 70:30 to 71:29 of this compound to 3-bromopentane, as determined by GC and ¹H NMR analysis respectively. nsf.gov

The stability of carbocations follows the order: tertiary > secondary > primary. doubtnut.comlibretexts.org This principle dictates that reactions favoring carbocation intermediates will preferentially yield products derived from the most stable carbocation. For example, the addition of HBr to 1-pentene results in this compound as the major product because it proceeds through the more stable secondary carbocation rather than the less stable primary carbocation. wyzant.comquizlet.com Rearrangements to a more stable carbocation, such as a secondary to a tertiary, are common and can complicate synthetic pathways. nsf.govaakash.ac.in However, in the case of the interconversion between the 2-pentyl and 3-pentyl carbocations, both are secondary, yet a product mixture is still observed. nsf.govlibretexts.org

Table 1: Product Distribution from Reactions Involving Pentyl Carbocation Intermediates

| Starting Material | Reagent | Products | Product Ratio | Reference |

|---|---|---|---|---|

| 2-Pentanol | HBr | This compound, 3-Bromopentane | ~70:30 | nsf.gov |

| 3-Pentanol | aq. HCl | 2-Chloropentane, 3-Chloropentane | ~2:1 | libretexts.org |

| 1-Pentene | HBr | This compound (major) | Major product formation | wyzant.comquizlet.com |

Advanced and Sustainable Synthesis Approaches

Modern synthetic strategies for this compound focus on enhancing stereoselectivity, incorporating environmentally friendly practices, and employing efficient construction of complex molecules.

Asymmetric Synthesis Techniques

Asymmetric synthesis, also known as enantioselective synthesis, is a set of methods that preferentially forms one enantiomer or diastereomer over others. wikipedia.orgslideshare.net This is crucial in the production of chiral molecules like the enantiomers of this compound, (R)- and (S)-2-bromopentane. solubilityofthings.com

The enantioselective synthesis of this compound can be achieved with high purity using biocatalysis. wikipedia.org One prominent method is the kinetic resolution of racemic this compound using enzymes. muni.cz Specifically, the haloalkane dehalogenase DbjA has demonstrated high enantioselectivity, preferentially converting the (R)-enantiomer of this compound. muni.czresearchgate.net This enzymatic process allows for the isolation of the (S)-enantiomer with an enantiomeric excess greater than 99%. muni.cz The reaction conditions, such as temperature and the use of co-solvents like ethaline (a deep eutectic solvent), can significantly enhance the enantioselectivity of the enzyme. researchgate.net

Another approach is to start from a chiral precursor, a method known as chiral pool synthesis. wikipedia.org For example, (S)-2-pentanol can be converted to (R)-2-bromopentane using phosphorus tribromide (PBr₃), a reaction that proceeds via an SN2 mechanism with an inversion of stereochemistry.

Table 2: Enzymatic Kinetic Resolution of Racemic this compound

| Enzyme | Method | Preferred Enantiomer Converted | Resulting Enantiomer (High e.e.) | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| DbjA | Kinetic Resolution | (R)-2-bromopentane | (S)-2-bromopentane | >99% | muni.cz |

Chiral this compound serves as a valuable intermediate in organic synthesis, particularly for the production of chiral amines. solubilityofthings.com Chiral amines are essential building blocks in the development of pharmaceuticals because the biological activity of many drugs is dependent on their specific stereochemistry. numberanalytics.com The synthesis of (S)-pentan-2-amine can be accomplished from (R)-2-bromopentane, highlighting the utility of chiral alkyl halides in creating stereospecific amines for pharmaceutical applications. pearson.com

Enantioselective Synthesis of Chiral this compound

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.orgijrpr.com In the context of alkyl halide synthesis, this involves developing more sustainable and efficient routes, such as using catalytic processes, solvent-free conditions, and improving atom economy. ijrpr.comnumberanalytics.com Recent advancements have focused on replacing traditional methods with greener alternatives. ijrpr.com For instance, the use of biocatalysis, as seen with haloalkane dehalogenases, and the application of non-hazardous solvents like deep eutectic solvents, align with green chemistry goals. researchgate.netroyalsocietypublishing.orgevitachem.com A patent for a new green synthesis method for this compound was reported in 2022, indicating active research in reducing the environmental impact of its production. archivemarketresearch.com Key principles of green chemistry applicable to this compound synthesis include catalysis, use of renewable feedstocks, and designing for energy efficiency. ubc.ca

Convergent Synthesis Strategies Involving this compound

Convergent synthesis is a strategy that prepares complex molecules by first creating separate fragments of the molecule and then coupling them together near the end of the synthesis. This compound is a useful building block in such strategies, particularly in organometallic coupling reactions that form new carbon-carbon bonds. openstax.org

One example is the Corey-House synthesis, which involves the reaction of a lithium diorganocopper reagent (a Gilman reagent) with an organohalide. libretexts.org A Gilman reagent can be prepared from an alkyllithium, which is in turn synthesized from an alkyl halide and lithium metal. openstax.org This reagent can then couple with this compound to form a larger alkane, effectively joining two alkyl groups. libretexts.org For instance, a mixture of stereoisomers of a corn rootworm pheromone was synthesized using the Grignard coupling of a protected bromohydrin with an alkylcuprate derived from this compound as a key step. researchgate.net These coupling reactions are valuable because they allow for the construction of larger, more complex molecular frameworks from smaller, readily available pieces like this compound. openstax.org

Catalysis in this compound Synthesis

The synthesis of this compound can be significantly enhanced through the use of various catalytic methodologies. Catalysis offers pathways to increase reaction rates, improve yields, and, crucially, control stereochemistry for the production of specific enantiomers. The primary catalytic strategies employed involve metal-based catalysts, acid catalysis, and biocatalysis, with the latter being particularly prominent in the enantioselective synthesis of this compound.

Metal-Based and Acid Catalysis

Traditional chemical synthesis routes for this compound from its corresponding alcohol, 2-pentanol, can be facilitated by catalysts. The reaction of an alcohol with hydrogen bromide is a common method, and its efficiency can be improved catalytically.

One documented method involves the use of a molybdenum-nickel (Mo-Ni) catalyst for the synthesis of bromoalkanes, including this compound. google.com In this process, 2-pentanol (amylalcohol) is reacted with hydrogen bromide in the presence of the Mo-Ni catalyst to yield the desired product. google.com The catalyst facilitates the substitution of the hydroxyl group with a bromide ion. Research has detailed specific conditions for this synthesis. google.com

| Reactant | Catalyst | Catalyst Loading (% in reactant) | Reaction Temperature | Reaction Time | Product |

|---|---|---|---|---|---|

| Amylalcohol (Pentanol) | Mo-Ni | 3.5% | 98 °C | 2 hours | This compound |

Additionally, strong acids like sulfuric acid are known to act as catalysts in the bromination of 2-pentanol using hydrobromic acid. evitachem.comchembk.com The catalytic action involves the protonation of the alcohol's hydroxyl group by the acid, converting it into a better leaving group (water), which facilitates the subsequent nucleophilic attack by the bromide ion. evitachem.com

Biocatalysis in Enantioselective Synthesis

For the production of enantiomerically pure forms of this compound, biocatalysis using enzymes offers a highly selective and efficient approach. wikipedia.org The primary method used is the kinetic resolution of a racemic mixture of this compound.

Kinetic Resolution Using Haloalkane Dehalogenases

The enzyme haloalkane dehalogenase DbjA, isolated from Bradyrhizobium japonicum, has demonstrated high chiral recognition of this compound. google.com This enzyme is utilized in a dynamic kinetic resolution process where it selectively catalyzes the hydrolytic dehalogenation of one enantiomer over the other. google.comresearchgate.net Specifically, the DbjA enzyme preferentially converts (R)-2-bromopentane into (S)-2-pentanol, leaving the (S)-2-bromopentane enantiomer unreacted and in high enantiomeric purity. google.com

This biocatalytic method can produce (S)-2-bromopentane with a high enantiomeric excess (ee) and a theoretical maximum yield approaching 50%. google.comresearchgate.net

| Starting Material | Catalyst | Product (Unreacted Substrate) | Enantiomeric Excess (ee) | Yield | Byproduct |

|---|---|---|---|---|---|

| Racemic this compound | Haloalkane dehalogenase DbjA | (S)-2-Bromopentane | 99% | 48% | (S)-2-Pentanol |

Influence of Solvents on Catalytic Performance

Research findings indicate that the reaction environment, particularly the solvent system, has a profound impact on the performance and enantioselectivity of the DbjA enzyme. While DbjA shows high enantioselectivity at room temperature (20–25 °C), this selectivity decreases at higher temperatures such as 37 °C, which is otherwise optimal for the enzyme's activity. researchgate.netmuni.cz

However, the addition of certain co-solvents, especially deep eutectic solvents (DES) like ethaline (a mixture of choline chloride and ethylene glycol), can dramatically enhance the enzyme's enantioselectivity even at elevated temperatures. researchgate.netmuni.cz The enantioselectivity of a kinetic resolution is quantified by the enantiomeric ratio (E-value). Studies have shown that in the presence of 50% (v/v) ethaline, the E-value for the resolution of this compound can increase more than four-fold compared to a standard aqueous buffer. researchgate.netmuni.cz This enhancement is largely attributed to the ethylene glycol component of the solvent. researchgate.net

| Solvent System | E-value |

|---|---|

| Glycine buffer (aqueous) | 53 |

| Ethaline 50% (v/v) | >200 |

| Ethylene glycol 50% (v/v) | >200 |

| Choline chloride 1 M | No significant effect |

| Methanol 25% (v/v) | Almost unchanged |

| Acetone 10% (v/v) | Almost unchanged |

For preparative-scale synthesis, the reaction is often conducted in a buffer containing a co-solvent like dimethyl sulfoxide (DMSO) to improve the solubility of the hydrophobic this compound substrate. muni.cz

Reaction Mechanisms and Kinetic Investigations of 2-bromopentane

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2)

Nucleophilic substitution reactions of 2-bromopentane involve the replacement of the bromine atom, the leaving group, by a nucleophile. The specific mechanism, either S(_N)1 or S(_N)2, is highly dependent on the reaction conditions.

Mechanistic Studies of S(_N)1 Reactions Involving this compound

The S(_N)1 reaction is a two-step process. masterorganicchemistry.com The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. masterorganicchemistry.comvarsitytutors.com The second step is the rapid attack of a nucleophile on the carbocation. masterorganicchemistry.com This mechanism is favored by weak nucleophiles and polar protic solvents. mnstate.edu

The formation of a stable carbocation is crucial for the S(_N)1 mechanism. rsc.org The stability of carbocations follows the order: tertiary > secondary > primary. organicchemistrytutor.com When this compound undergoes an S(_N)1 reaction, it initially forms a secondary carbocation at the second carbon position. stackexchange.com

A key feature of S(_N)1 reactions is the possibility of carbocation rearrangements to form a more stable carbocation. varsitytutors.comorganicchemistrytutor.com The secondary carbocation formed from this compound can potentially undergo a hydride shift, where a hydrogen atom from an adjacent carbon moves to the positively charged carbon. However, in the case of the 2-pentyl carbocation, a hydride shift from the adjacent carbons (C1 or C3) would result in a primary or another secondary carbocation, respectively, offering no significant increase in stability. Therefore, significant rearrangement is less likely for the 2-pentyl carbocation compared to other systems where a shift could lead to a tertiary carbocation. stackexchange.com The stability of the carbocation intermediate is the primary factor determining the rate of an S(_N)1 reaction. varsitytutors.com

The solvent plays a critical role in S(_N)1 reactions. quora.com Polar protic solvents, such as water and alcohols, are particularly effective at promoting the S(_N)1 pathway. byjus.comlibretexts.org These solvents can stabilize the transition state leading to the formation of the carbocation and the leaving group through hydrogen bonding. libretexts.org This solvation lowers the activation energy of the rate-determining step, thereby increasing the reaction rate. byjus.com

The polar nature of the solvent helps to stabilize the ionic intermediates—the carbocation and the bromide anion. byjus.com The dielectric constant of the solvent is a measure of its polarity, and solvents with high dielectric constants are better at stabilizing charged species. quora.com Consequently, increasing the polarity of the solvent will accelerate the rate of an S(_N)1 reaction involving this compound. It is common for the polar protic solvent to also act as the nucleophile in S(_N)1 reactions, a process known as solvolysis. libretexts.org

Table 2: Factors Favoring S(_N)1 vs. S(_N)2 for this compound

| Factor | Favors S(_N)1 | Favors S(_N)2 |

| Nucleophile | Weak (e.g., H₂O, ROH) mnstate.edu | Strong (e.g., OH⁻, CN⁻) libretexts.org |

| Solvent | Polar Protic (e.g., water, ethanol) byjus.comlibretexts.org | Polar Aprotic (e.g., acetone, DMSO) masterorganicchemistry.comlibretexts.org |

| Substrate | Tertiary > Secondary | Primary > Secondary mnstate.edu |

| Stereochemistry | Racemization chegg.comchegg.com | Inversion of configuration numberanalytics.combrainly.com |

| Carbocation | Stable intermediate formed rsc.org | No intermediate libretexts.org |

Carbocation Stability and Rearrangements

Elimination Reactions (E1 and E2)

Elimination reactions of this compound involve the removal of a hydrogen atom and the bromine atom from adjacent carbons, leading to the formation of an alkene. doubtnut.com This process, known as dehydrohalogenation, primarily yields a mixture of pent-1-ene and pent-2-ene. chemicalnote.comvedantu.com The two principal mechanisms for this transformation are the E1 and E2 pathways. libretexts.org

Bimolecular Elimination (E2) Mechanisms of this compound

The E2 mechanism is a bimolecular elimination process, signifying that the rate of the reaction is dependent on the concentration of both the substrate (this compound) and the base. chemicalnote.comchemistrysteps.comlibretexts.org This reaction is favored by the presence of a strong base. youtube.comstudysmarter.co.uklibretexts.org

A defining characteristic of the E2 mechanism is that it occurs in a single, concerted step. vaia.comlibretexts.org In this step, the base abstracts a proton from a β-carbon (a carbon adjacent to the carbon bonded to the bromine) simultaneously with the departure of the bromide leaving group from the α-carbon. libretexts.orgbartleby.comlibretexts.org This synchronous process involves a transition state where the C-H and C-Br bonds are partially broken, while the new C=C π-bond and the bond between the base and the hydrogen are partially formed. chemistrysteps.comlibretexts.org

For this concerted reaction to occur efficiently, a specific stereochemical arrangement is required. The β-hydrogen and the bromine leaving group must be in an anti-periplanar conformation, meaning they lie in the same plane but on opposite sides of the carbon-carbon bond. libretexts.orgvaia.complutusias.com This alignment allows for optimal orbital overlap as the sp³ hybridized carbons transition to sp² hybridization in the resulting alkene. libretexts.org

The elimination of this compound can result in two constitutional isomers: pent-1-ene and pent-2-ene. The regioselectivity of the E2 reaction is dictated by which β-hydrogen is abstracted. Abstraction from the methyl group (C1) yields pent-1-ene, while abstraction from the methylene group (C3) yields pent-2-ene.

Zaitsev's Rule: In most E2 reactions of this compound using strong, non-bulky bases, the major product is the more substituted and thermodynamically more stable alkene. doubtnut.comvedantu.com This principle is known as Zaitsev's rule. doubtnut.comvaia.com Pent-2-ene is the Zaitsev product as the double bond is disubstituted. vedantu.comvaia.com

Hofmann's Rule: Conversely, Hofmann's rule predicts the formation of the less substituted alkene as the major product. vedantu.comlibretexts.org This outcome is generally observed when a sterically hindered (bulky) base is used. vedantu.comlibretexts.orgmsu.edu The bulky base experiences steric hindrance when trying to access the internal β-hydrogen at C3, and therefore preferentially abstracts the more accessible proton from the terminal methyl group (C1), leading to pent-1-ene (the Hofmann product). plutusias.com

Stereoselectivity: The formation of pent-2-ene can produce two geometric isomers: cis-pent-2-ene and trans-pent-2-ene. E2 reactions are stereoselective, typically favoring the formation of the more stable trans isomer. dalalinstitute.comglasp.co This preference arises from the anti-periplanar transition state, where the conformation leading to the trans product has fewer steric interactions between the alkyl groups compared to the conformation leading to the cis product. dalalinstitute.comchemistrysteps.com

The choice of base is a critical factor that influences both the rate and the outcome of the elimination reaction.

Base Strength: Strong bases, such as alkoxides (e.g., sodium ethoxide, potassium ethoxide) and hydroxides, are required to facilitate the concerted E2 mechanism. libretexts.orglibretexts.orglibretexts.org The strength of the base directly affects the reaction rate, as the base is involved in the rate-determining step. libretexts.org Weak bases are generally insufficient to promote the E2 pathway and may favor the E1 mechanism instead. glasp.conumberanalytics.com

Steric Hindrance: The steric bulk of the base plays a crucial role in determining the regioselectivity of the reaction. libretexts.orgmsu.edu

Non-hindered bases (e.g., ethoxide, methoxide, hydroxide) can easily access both the C1 and C3 β-hydrogens. youtube.comvaia.com Due to the greater stability of the resulting alkene, they preferentially abstract the hydrogen from C3, leading to the Zaitsev product (pent-2-ene) as the major product. vedantu.comvaia.com

Bulky bases (e.g., potassium tert-butoxide) are sterically hindered. msu.edu This makes it difficult for them to approach the more sterically crowded internal β-hydrogen at C3. Consequently, they preferentially attack the less hindered terminal β-hydrogens at C1, resulting in the Hofmann product (pent-1-ene) being the major product. vedantu.complutusias.comlibretexts.org

| Base | Base Type | Major Product | Minor Product | Governing Rule |

|---|---|---|---|---|

| Sodium Ethoxide (NaOEt) in Ethanol | Strong, Non-hindered | Pent-2-ene (~75%) | Pent-1-ene (~25%) | Zaitsev vedantu.commasterorganicchemistry.com |

| Potassium tert-Butoxide (KOtBu) in tert-Butanol | Strong, Bulky | Pent-1-ene | Pent-2-ene | Hofmann vedantu.complutusias.com |

Concerted Proton Abstraction and Leaving Group Departure

Unimolecular Elimination (E1) Mechanisms of this compound

The E1 mechanism is a unimolecular elimination that occurs in two distinct steps and is favored by weak bases and polar protic solvents. libretexts.orgnumberanalytics.comlibretexts.org The rate of the E1 reaction is dependent only on the concentration of the substrate, this compound. libretexts.org

The E1 mechanism proceeds via the formation of a carbocation intermediate. numberanalytics.comlibretexts.orglibretexts.org

Step 1: Formation of a Carbocation: The first and rate-determining step is the spontaneous dissociation of the C-Br bond, where the bromine atom departs as a bromide ion. chemicalnote.comlibretexts.orglibretexts.org This results in the formation of a planar pentan-2-yl carbocation intermediate. chegg.comchegg.com The stability of this carbocation is crucial; E1 reactions are more common for tertiary and secondary alkyl halides because they can form relatively stable carbocations. libretexts.orglibretexts.org

Step 2: Deprotonation: In the second, faster step, a weak base (which can be the solvent itself, in a process called solvolysis) abstracts a proton from a carbon adjacent to the positively charged carbon. libretexts.orglibretexts.org Similar to the E2 reaction, removal of a proton from C1 or C3 will lead to pent-1-ene or pent-2-ene, respectively. Because the carbocation is planar, the base can attack from either side. The reaction generally follows Zaitsev's rule, favoring the formation of the more stable, more substituted alkene, pent-2-ene. libretexts.org

Competition with SN1 Pathways

The reaction of this compound with a weak nucleophile like methanol can proceed via an SN1 mechanism. brainly.com This is due to the secondary nature of the alkyl halide, which allows for the formation of a relatively stable secondary carbocation intermediate. brainly.com The polar protic solvent, methanol, further stabilizes this carbocation. brainly.comshaalaa.com However, SN2 pathways can also be competitive. For instance, the reaction of this compound with methanol to form 2-methoxypentane can also occur through an SN2 mechanism, where methanol acts as a weak nucleophile to displace the bromide ion in a single step. brainly.com The balance between SN1 and SN2 is delicate; for example, 2-bromopropane undergoes a mixed SN1 and SN2 mechanism, with the relative contributions depending on the nucleophile's concentration. mugberiagangadharmahavidyalaya.ac.in Generally, for secondary alkyl halides, weak nucleophiles/bases favor SN1/E1 reactions, while strong nucleophiles/bases favor SN2/E2 reactions. masterorganicchemistry.com

Competition Between Substitution and Elimination Pathways

A significant aspect of the reactivity of this compound is the competition between substitution (SN) and elimination (E) reactions. This competition is influenced by several experimental conditions.

Factors Influencing SN/E Product Ratios (e.g., Base/Nucleophile Strength, Temperature, Solvent Effects)

The ratio of substitution to elimination products is highly dependent on the reaction conditions.

Base/Nucleophile Strength: The strength and nature of the base/nucleophile are critical. Strong, non-nucleophilic bases favor elimination (E2), while species that are good nucleophiles but weak bases tend to promote substitution (SN2). masterorganicchemistry.comlumenlearning.com For secondary alkyl halides like this compound, strongly basic nucleophiles such as hydroxides and alkoxides predominantly lead to E2 products. masterorganicchemistry.com For example, the reaction of this compound with a strong base like potassium t-butoxide results mainly in the least substituted alkene (1-pentene), following Hofmann's rule due to the sterically hindered base. masterorganicchemistry.com Conversely, weakly basic but good nucleophiles, such as iodide or cyanide ions, favor SN2 reactions. masterorganicchemistry.com

Temperature: Higher temperatures generally favor elimination over substitution. masterorganicchemistry.comlibretexts.orgchemguide.co.uk This is because elimination reactions typically have a higher activation energy and lead to an increase in the number of molecules, resulting in a positive entropy change. mugberiagangadharmahavidyalaya.ac.inlumenlearning.com For instance, the solvolysis of 2-bromobutane with sodium ethoxide in ethanol at 25°C yields 82% alkene, which increases to 91.4% at 80°C. masterorganicchemistry.com

Solvent Effects: The choice of solvent plays a crucial role. Polar protic solvents, like water and alcohols, can solvate both cations and anions. They can stabilize the carbocation intermediate in SN1 reactions and solvate the nucleophile, which can decrease the rate of SN2 reactions. shaalaa.comweebly.com Water, in particular, encourages substitution. libretexts.org In contrast, polar aprotic solvents like DMSO and acetone solvate cations but not anions, leaving the nucleophile more reactive and thus favoring SN2 reactions. masterorganicchemistry.comweebly.com However, with secondary alkyl halides and strongly basic nucleophiles, even polar aprotic solvents can lead to a higher proportion of elimination products. masterorganicchemistry.com Ethanol is a solvent that tends to encourage elimination. libretexts.org

The following table summarizes the influence of these factors on the competition between substitution and elimination for a secondary alkyl halide like this compound:

Table 1: Factors Influencing SN/E Product Ratios for this compound| Factor | Condition Favoring Substitution | Condition Favoring Elimination |

|---|---|---|

| Base/Nucleophile | Weakly basic, good nucleophile (e.g., I⁻, CN⁻) | Strongly basic, sterically hindered (e.g., t-BuO⁻) |

| Temperature | Lower temperatures | Higher temperatures. masterorganicchemistry.comlibretexts.orgchemguide.co.uk |

| Solvent | Polar protic (e.g., water) for SN1; Polar aprotic (e.g., DMSO) for SN2 with weak bases. masterorganicchemistry.comlibretexts.org | Less polar, or ethanolic solutions. libretexts.org |

Kinetic Studies of SN/E Competition

Kinetic studies provide quantitative insights into the competition between substitution and elimination. For secondary alkyl halides, bimolecular reactions (SN2 and E2) are often dominant, especially with strong bases. masterorganicchemistry.com The rate of E2 reactions is dependent on the concentration of both the alkyl halide and the base. dalalinstitute.com Studies on the reaction of this compound and similar secondary halides with strong bases like alkoxides show that E2 products are formed in high yields, often exceeding 80%. masterorganicchemistry.com For example, an early study on this compound with an alkoxide showed that even at room temperature, the elimination product (alkene) was formed in 82% yield. masterorganicchemistry.com The rate-determining step for SN1 and E1 reactions is the formation of the carbocation, making them competing pathways under conditions that favor carbocation formation (weak nucleophile/base, polar protic solvent). quora.com

Other Reactive Transformations

Beyond substitution and elimination, this compound can undergo other important chemical transformations.

Formation of Grignard Reagents from this compound

This compound can react with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form a Grignard reagent, pentylmagnesium bromide. brainly.comlibretexts.orgorgsyn.org This reaction involves the insertion of magnesium into the carbon-bromine bond, creating a highly polar carbon-magnesium bond where the carbon atom is nucleophilic. libretexts.org The formation of the Grignard reagent is often initiated by adding a small crystal of iodine and requires careful exclusion of water, as Grignard reagents are strong bases and will react with proton donors. orgsyn.orgresearchgate.net The ether solvent is essential as it coordinates with the magnesium atom, stabilizing the Grignard reagent. libretexts.org

C-H Bond Alkylation with Ruthenium Catalysts

Ruthenium catalysts have been employed for the meta-selective C-H bond alkylation of aryl 2-pyridyl ketones using this compound as the alkylating agent. pharmaffiliates.comrsc.org This type of reaction represents a powerful method for the functionalization of C-H bonds, which are typically unreactive. mdpi.com The process often utilizes a ruthenium(II) catalyst, such as [Ru(p-cymene)Cl₂]₂, and can be applied to a range of substrates. rsc.orgnih.gov Recent advancements have shown that this meta-alkylation can be achieved rapidly and on a large scale using resonant acoustic mixing, which avoids the need for external heating. kaust.edu.sa The mechanism is believed to involve the formation of an alkyl radical from the alkyl halide, which then adds to the aromatic ring. kaust.edu.sa

Pyrolysis Kinetics of this compound in the Gas Phase

The study of the gas-phase pyrolysis of this compound provides valuable insights into the unimolecular elimination reactions of secondary bromoalkanes. Research in this area has aimed to understand the reaction mechanisms, determine kinetic parameters, and analyze the factors influencing the direction of olefin formation.

Detailed Research Findings

Investigations into the pyrolysis of this compound have been conducted in static systems, often in the presence of a free-radical suppressor like cyclohexene to ensure the reaction proceeds via a molecular elimination pathway. acs.org The reaction vessel is typically "seasoned" with compounds like allyl bromide to create a consistent surface and minimize heterogeneous effects. acs.org

The primary reaction products from the pyrolysis of this compound are hydrogen bromide (HBr) and a mixture of pentene isomers. The elimination of HBr from this compound can result in the formation of 1-pentene, cis-2-pentene, and trans-2-pentene.

One study pyrolyzed this compound in a seasoned reaction vessel in the presence of cyclohexene as an inhibitor. acs.org The quantitative analysis of the resulting pentenes was performed using gas-liquid chromatography. acs.org The findings from this research provide specific data on the rate constants and the distribution of the isomeric products.

The experimental data suggests that the elimination kinetics are consistent with a unimolecular mechanism. acs.orgcolumbia.edu This is supported by the fact that the rates are reproducible and follow a first-order rate law in a well-seasoned vessel with an inhibitor. acs.org The Arrhenius parameters, including the activation energy (Ea) and the pre-exponential factor (A), are crucial for describing the temperature dependence of the reaction rates.

The table below presents the rate constants for the formation of pentene isomers from the gas-phase pyrolysis of this compound at a specific temperature.

Table 1: First-Order Rate Constants for the Pyrolysis of this compound at 653 K

| Product | Rate Constant (k, s⁻¹) |

|---|---|

| 1-Pentene | 1.26 x 10⁻⁴ |

| cis-2-Pentene | 0.45 x 10⁻⁴ |

| trans-2-Pentene | 0.93 x 10⁻⁴ |

| Total | 2.64 x 10⁻⁴ |

Data sourced from a study on the pyrolysis kinetics of 2-bromobutane and this compound in the gas phase. acs.org

The distribution of the pentene isomers provides insight into the regioselectivity and stereoselectivity of the elimination reaction. The data indicates the relative rates of hydrogen abstraction from the C1 and C3 positions of the this compound molecule.

Further analysis of the temperature dependence of these rate constants allows for the determination of the Arrhenius parameters for each elimination pathway.

Table 2: Arrhenius Parameters for the Formation of Pentenes from the Pyrolysis of this compound

| Product | log (A, s⁻¹) | Ea (kcal/mol) |

|---|---|---|

| 1-Pentene | 12.8 | 45.2 |

| cis-2-Pentene | 12.5 | 46.1 |

Data sourced from a study on the pyrolysis kinetics of 2-bromobutane and this compound in the gas phase. acs.org

These kinetic parameters are in line with those observed for other secondary bromoalkanes, suggesting a similar transition state and reaction mechanism. columbia.edu The values of the activation energy are consistent with a molecular mechanism rather than a free-radical chain mechanism. columbia.edu The study of such reactions contributes to a more comprehensive understanding of gas-phase elimination kinetics. acs.org

Stereochemistry and Chiral Resolution of 2-bromopentane

Enantiomeric Forms of 2-Bromopentane

This compound is a chiral molecule, a property stemming from the presence of a stereocenter. wikipedia.org This chirality dictates that the compound can exist as a pair of stereoisomers. wikipedia.org

R- and S-Configurations and Optical Activity

The two non-superimposable mirror-image isomers of this compound are designated as (R)-2-bromopentane and (S)-2-bromopentane. wikipedia.org The assignment of the 'R' (from the Latin rectus for right) and 'S' (from the Latin sinister for left) configurations is determined by the Cahn-Ingold-Prelog (CIP) priority rules. The second carbon atom (C2) in the pentane chain is the chiral center, as it is bonded to four different groups: a hydrogen atom (H), a bromine atom (Br), a methyl group (-CH₃), and a propyl group (-CH₂CH₂CH₃).

These enantiomers are optically active, meaning they have the ability to rotate the plane of plane-polarized light. chemistryconnected.com One enantiomer rotates the light in a clockwise direction (dextrorotatory, (+)), while the other rotates it in a counter-clockwise direction (levorotatory, (-)) by an equal magnitude. chemistryconnected.com It is important to note that there is no direct correlation between the R/S designation and the direction of optical rotation (+/-); this must be determined experimentally. A 1:1 mixture of the two enantiomers, known as a racemic mixture, is optically inactive because the rotations of the individual enantiomers cancel each other out. wikipedia.orgchemistryconnected.com

Chiral Resolution Methodologies for this compound Enantiomers

The separation of the racemic mixture of this compound into its constituent enantiomers is a critical process in stereoselective synthesis and analysis. This is achieved through various chiral resolution techniques.

Kinetic Resolution Utilizing Biocatalysts (e.g., Haloalkane Dehalogenases)

Kinetic resolution is a widely used method that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. Haloalkane dehalogenases (HLDs), a class of microbial enzymes, have proven to be effective biocatalysts for the kinetic resolution of racemic this compound. taylorandfrancis.com These enzymes catalyze the hydrolytic cleavage of the carbon-halogen bond, converting one enantiomer of the haloalkane into the corresponding alcohol at a faster rate than the other. taylorandfrancis.com

The enantioselectivity of HLDs is a key parameter, expressed as the enantiomeric ratio (E-value). A high E-value indicates a high degree of discrimination between the two enantiomers. Several HLDs have been studied for the resolution of this compound, each exhibiting different selectivities and preferences.

For instance, the haloalkane dehalogenase DbjA from Bradyrhizobium japonicum USDA110 shows a high preference for the (R)-enantiomer of this compound, with reported E-values greater than 100. nih.govgoogle.com Similarly, DatA from Agrobacterium tumefaciens C58 and DmxA from Marinobacter sp. ELB17 also exhibit high enantioselectivity (E > 200 and E = 100, respectively) with a preference for the (R)-enantiomer. nih.govnih.gov In contrast, the enzyme LinB has been reported to have poor stereorecognition for this compound, with a maximum E-value of 16. muni.cz Uniquely, the dehalogenase DsvA from Saccharomonospora viridis displays a preference for (S)-2-bromopentane. asm.org

The reaction conditions, such as temperature and pH, significantly influence the enzyme's performance. Kinetic resolution experiments are often conducted at specific temperatures (e.g., 20°C or 37°C) and pH values (e.g., pH 8.2 or 8.6) to optimize both enzyme activity and enantioselectivity. nih.govresearchgate.net For example, the enantioselectivity of DbjA towards this compound is high at 20-25°C but decreases sharply as the temperature increases to 37°C. researchgate.net

| Enzyme | Source Organism | Preferred Enantiomer | Enantiomeric Ratio (E-value) | Reference |

|---|---|---|---|---|

| DbjA | Bradyrhizobium japonicum | R | >100 | nih.govgoogle.com |

| DatA | Agrobacterium tumefaciens | R | >200 | nih.gov |

| DmxA | Marinobacter sp. | R | 100 | nih.gov |

| DsvA | Saccharomonospora viridis | S | 4-7 | asm.org |

| LinB | Sphingobium japonicum | R | 16 | muni.cz |

| DhaA31 (engineered) | Rhodococcus rhodochrous (base) | - | Similar to DbjA | researchgate.net |

The choice of solvent is crucial in biocatalytic reactions, as it can affect enzyme stability, activity, and enantioselectivity. numberanalytics.com Due to the poor water solubility of this compound, organic co-solvents are often added to the aqueous buffer. researchgate.netmuni.cz

Studies have shown that the presence of certain co-solvents can enhance the enantioselectivity of HLDs. For the DbjA-catalyzed resolution of this compound, the addition of 50% (v/v) ethaline (a deep eutectic solvent) or 50% (v/v) ethylene glycol to the reaction mixture at 37°C increased the E-value from 53 in buffer alone to over 200. researchgate.netrsc.org This improvement is largely attributed to the ethylene glycol component. researchgate.net In contrast, other organic solvents like methanol and acetone can be more denaturing to the enzymes. rsc.org The use of 20% (v/v) dimethyl sulfoxide (DMSO) has also been employed to improve the solubility of this compound during enzymatic synthesis of the (S)-enantiomer. muni.cz

| Co-solvent (Concentration) | E-value | Reference |

|---|---|---|

| Glycine Buffer (none) | 53 | researchgate.net |

| Ethaline (50% v/v) | >200 | researchgate.net |

| Ethylene Glycol (50% v/v) | >200 | researchgate.netrsc.org |

| Methanol (25% v/v) | - | researchgate.net |

| Acetone (10% v/v) | - | researchgate.net |

Chromatographic Separation Techniques

Chromatographic methods, particularly gas chromatography (GC), are powerful tools for the analytical and preparative separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For this compound, successful enantiomeric separation has been reported using GC with specialized CSPs. One such approach involves using a stationary phase based on the supramolecular structure of melamine. sci-hub.se On this phase, a high coefficient of selectivity (α = 1.68) for this compound enantiomers was achieved at 70°C. sci-hub.se Another study utilized a stationary phase modified with a supramolecular uracil structure, which also proved effective for the separation. researchgate.net

Furthermore, commercially available chiral capillary columns, such as those with cyclodextrin derivatives (e.g., Chiraldex B-TA or G-TA), are commonly used for the gas chromatographic analysis and determination of enantiomeric excess of this compound following kinetic resolution experiments. muni.cz These separations are typically performed under specific temperature programs to achieve baseline resolution of the enantiomeric peaks. sci-hub.se

2 Stereochemical Analysis and Separation by Chiral Chromatography

The resolution of this compound enantiomers is frequently accomplished using chromatographic techniques, particularly gas chromatography, which employs chiral stationary phases to differentiate between the (R)- and (S)-isomers.

1 Chiral Stationary Phases in Gas Chromatography (GC)

Gas chromatography (GC) stands as a powerful analytical method for the separation of volatile chiral compounds like this compound. The efficacy of this technique hinges on the use of a chiral stationary phase (CSP), which interacts diastereomerically with the individual enantiomers, leading to different retention times and, thus, separation.

Derivatized cyclodextrins are among the most successful and widely used CSPs for the enantioseparation of various classes of compounds, including haloalkanes. sigmaaldrich.com Cyclodextrins (CDs) are chiral, toroidal macromolecules made of glucose units, which can be chemically modified to enhance their chiral recognition capabilities. sigmaaldrich.com For haloalkanes, the Astec CHIRALDEX G-TA column, which features a 2,6-di-O-pentyl-3-trifluoroacetyl-gamma-cyclodextrin phase, has demonstrated excellent selectivity. sigmaaldrich.com The separation mechanism involves a combination of inclusion of the analyte within the cyclodextrin cavity and surface interactions between the analyte and the chiral selectors on the rim of the CD. sigmaaldrich.com A sample chromatogram for the separation of this compound enantiomers on an Astec CHIRALDEX G-TA column shows clear resolution of the two peaks. sigmaaldrich.com

Another innovative approach involves the use of stationary phases based on supramolecular structures. For instance, a CSP created from the self-assembly of melamine has been used for the GC separation of this compound enantiomers. researchgate.net In this method, chirality is induced into the supramolecular structure of the achiral melamine molecule, a phenomenon related to the Kondepudi effect. researchgate.net This CSP demonstrated high selectivity for this compound, achieving a selectivity coefficient (α) of 1.68 at an optimal temperature of 70°C. researchgate.net The selectivity coefficient (α) is a measure of the separation factor between two peaks in chromatography; a value greater than 1 indicates separation.

Table 1: Gas Chromatography (GC) Separation of this compound Enantiomers on Different Chiral Stationary Phases

| Chiral Stationary Phase (CSP) | Column Temperature (°C) | Selectivity Coefficient (α) | Reference |

|---|---|---|---|

| Astec CHIRALDEX G-TA (Gamma-Cyclodextrin derivative) | 30 (initial), ramped to 70 | Not specified, but clear separation shown | sigmaaldrich.com |

| Melamine-based supramolecular structure (1%) | 70 | 1.68 | researchgate.net |

| Melamine-based supramolecular structure (1%) | 85 | Not specified, separation decreases | researchgate.net |

| Melamine-based supramolecular structure (1%) | 90 | Not specified, separation decreases further | researchgate.net |

Enantioselectivity and Reaction Conditions

2 Supramolecular Structures for Enantiomer Recognition

Supramolecular chemistry offers a sophisticated avenue for enantiomer recognition, moving beyond the covalent bonds of traditional CSPs to the realm of organized molecular assemblies. Chiral recognition can be achieved using supramolecular structures formed from achiral building blocks, such as melamine, cyanuric acid, or uracil. researchgate.netpharmtech.comrsc.org

The principle relies on the self-assembly of these molecules into ordered, chiral superstructures on the surface of a solid support. rsc.org This chirality can be induced by mechanical forces, like stirring, in accordance with the Kondepudi effect, which describes how a small chiral influence can be amplified to create a macroscopic chiral outcome. researchgate.netpharmtech.com These self-assembled layers possess chiral cavities or surfaces capable of enantioselective interactions. rsc.org

Research has shown that for adsorbents modified with cyanuric acid, the separation of haloalkane enantiomers occurs because one enantiomer is preferentially adsorbed within the cavity of the supramolecular structure, while the other is adsorbed on its outer surface. ncert.nic.in Similarly, a CSP based on a supramolecular uracil structure was effective in separating the enantiomers of 2-chloropentane and 2-bromobutane, suggesting a similar mechanism would apply to this compound. pharmtech.comrsc.org The ability of these melamine and uracil-based structures to act as effective chiral selectors is linked to the formation of cavities that are inherently capable of chiral recognition after thermal conditioning. researchgate.netrsc.org

3 Crystallization-Based Resolution Approaches

Crystallization-based methods are among the oldest and most industrially relevant techniques for chiral resolution. nih.gov These approaches exploit the differing physicochemical properties of diastereomers or the specific crystallization behavior of enantiomers in a conglomerate. libretexts.orglibretexts.org However, their application to a liquid, non-functionalized compound like this compound presents significant challenges.

1 Diastereomeric Salt Formation and Separation

Diastereomeric salt formation is a classical and powerful method for resolving racemic mixtures of compounds that contain acidic or basic functional groups. ardena.comspcmc.ac.in The fundamental principle involves reacting the racemate with a single, pure enantiomer of a resolving agent—a chiral acid to resolve a racemic base, or a chiral base to resolve a racemic acid. spcmc.ac.inlibretexts.org This reaction produces a pair of diastereomeric salts. Since diastereomers possess different physical properties, including solubility, they can be separated by fractional crystallization. libretexts.orgwikipedia.org After separation, the pure enantiomers of the target compound are recovered by breaking the salt, typically through treatment with an achiral acid or base. wikipedia.org

For this compound, which is a neutral haloalkane lacking an ionizable group, this method is not directly applicable. ncert.nic.in To utilize this technique, this compound would first need to be chemically modified to introduce a suitable functional group. For example, it could be converted via nucleophilic substitution to 2-pentanol, which could then be reacted with a dicarboxylic anhydride (like phthalic anhydride) to form a half-ester. spcmc.ac.in This new derivative, now possessing a carboxylic acid group, could be resolved using a chiral base such as brucine or (+)-cinchonine. spcmc.ac.in Alternatively, a chiral auxiliary—a chiral compound temporarily incorporated into the molecule—could be used to form a diastereomeric derivative that might be separable by crystallization. wikipedia.org This multi-step process, involving derivatization, diastereomer formation, separation, and subsequent removal of the auxiliary group, makes the approach indirect and more complex for a simple alkyl halide. york.ac.uk

Chiral Stationary Phases in Gas Chromatography (GC)

2 Preferential Crystallization Techniques

Preferential crystallization, also known as resolution by entrainment, is a kinetic resolution technique applicable to a specific class of chiral compounds known as conglomerates. nih.govacs.org A conglomerate is a mechanical mixture of separate crystals of the two enantiomers, a property found in only about 5-10% of all chiral compounds. rsc.orgardena.com

The process involves creating a supersaturated solution of the racemic mixture and then seeding it with a small number of pure crystals of one enantiomer. acs.org This seed crystal kinetically biases the crystallization process, causing the corresponding enantiomer from the solution to crystallize out selectively, while the other enantiomer remains in the mother liquor. nih.gov By alternating the seeding with (R)- and (S)-crystals and replenishing the solution with the racemate, a continuous resolution process can be established. nih.gov

The applicability of preferential crystallization to this compound is entirely dependent on whether its racemic form is a conglomerate. There is no information in the surveyed literature to suggest that this compound forms a conglomerate, which is a prerequisite for this technique. acs.org Given that it is a liquid at room temperature (boiling point ~117 °C), crystallization would require very low temperatures, and the nature of its solid-state packing is not well-documented for this purpose. wikipedia.org Therefore, while a powerful technique for certain compounds, its use for this compound remains theoretical and contingent upon the fulfillment of these stringent physical criteria. rsc.org

Advanced Spectroscopic Analysis and Characterization of 2-bromopentane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-bromopentane, both ¹H and ¹³C NMR are used for structural confirmation and for differentiating it from its isomers.

¹H NMR Spectroscopic Analysis for Structural Elucidation and Isomer Differentiation

The ¹H NMR spectrum of this compound provides a unique fingerprint based on the chemical environment of each proton. The chemical shift, integration, and splitting pattern of the signals are key to its identification. libretexts.org The electronegative bromine atom deshields adjacent protons, causing their signals to appear at a lower field (higher ppm value). researchgate.net

The splitting of signals, also known as spin-spin coupling, follows the n+1 rule, where 'n' is the number of equivalent neighboring protons. libretexts.orgwfu.edu This splitting pattern is crucial for determining the connectivity of protons in the molecule. For instance, the proton on the carbon bearing the bromine (C2) is split by the protons on the adjacent C1 and C3 carbons.

Interactive Table: Predicted ¹H NMR Data for this compound

| Proton(s) | Chemical Shift (ppm) (Predicted) | Multiplicity | Integration |

| H on C1 (-CH₃) | ~1.0 | Triplet | 3H |

| H on C2 (-CHBr) | ~4.1 | Multiplet | 1H |

| H on C3 (-CH₂) | ~1.7-1.9 | Multiplet | 2H |

| H on C4 (-CH₂) | ~1.4 | Multiplet | 2H |

| H on C5 (-CH₃) | ~0.9 | Triplet | 3H |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

This detailed analysis allows for the clear differentiation of this compound from its structural isomers, such as 1-bromopentane and 3-bromopentane, which would exhibit different chemical shifts and splitting patterns. For example, 1-bromopentane would show a distinct triplet for the -CH₂Br protons further downfield. crunchchemistry.co.uk

¹³C NMR Spectroscopic Analysis for Carbon Framework Characterization (including DEPT)

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In a standard proton-decoupled ¹³C NMR spectrum of this compound, each of the five carbon atoms gives a distinct signal, indicating five unique carbon environments. crunchchemistry.co.uk The carbon atom bonded to the electronegative bromine atom (C2) is significantly deshielded and appears at a lower field compared to the other carbons.